molecular formula C10H13N5 B2583328 N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2320178-50-3

N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2583328
CAS No.: 2320178-50-3
M. Wt: 203.249
InChI Key: FDWZNTBFBPKPJN-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Properties

IUPAC Name

N,N-dimethyl-2-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-8-6-12-15(7-8)10-11-5-4-9(13-10)14(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWZNTBFBPKPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloro-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine with dimethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyrimidine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the nucleophile replaces a leaving group on the pyrimidine ring.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties

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